Naratriptan

概要

説明

ナラトリプタンは、主に偏頭痛の治療に使用されるトリプタン系薬物です。 それは、5-ヒドロキシトリプタミン1受容体サブタイプ、特に5-HT1Bおよび5-HT1D受容体に選択的に作用するアゴニストです 。 この化合物は、悪心や光や音に対する過敏性を伴うことが多い、重度の脈打つような頭痛を含む急性偏頭痛発作の症状を軽減する効果で知られています .

準備方法

合成経路と反応条件: ナラトリプタンは、そのインドールコアの形成とそれに続く官能基化を含む複数段階のプロセスによって合成されます。主なステップには以下が含まれます。

インドールコアの形成: 合成は、フィッシャーインドール合成または他の適切な方法によるインドールコアの形成から始まります。

官能基化: 次に、インドールコアは、ピペリジン環やエタンスルホンアミド基などのさまざまな置換基で官能基化されます。

最終的なアセンブリ: 最後のステップは、官能基化されたインドールをピペリジン誘導体とカップリングさせてナラトリプタンを形成することです

工業生産方法: ナラトリプタンの工業生産は、通常、大規模生産のための合成経路の最適化を伴います。これには以下が含まれます。

反応条件の最適化: 温度、圧力、溶媒の選択などの反応条件は、収率と純度を最大化するために最適化されます。

化学反応の分析

反応の種類: ナラトリプタンは、以下を含むさまざまな化学反応を起こします。

酸化: ナラトリプタンは、塩化パラジウム(II)触媒の存在下で、クロラミン-Tなどの試薬を使用して酸化することができます。

還元: 還元反応は、ナラトリプタンの官能基を修飾するために実施できますが、具体的な例はあまり報告されていません。

一般的な試薬と条件:

酸化: クロラミン-T、塩化パラジウム(II)、アルカリ性条件.

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの一般的な還元剤。

主要な生成物:

酸化生成物: ナラトリプタンのN-オキシド誘導体.

置換生成物: 使用された試薬に応じて、さまざまな置換された誘導体.

科学的研究の応用

Acute Treatment of Migraines

Naratriptan is predominantly used for the acute treatment of migraine attacks . Clinical studies have demonstrated its effectiveness in providing relief from moderate to severe headache pain.

Efficacy Data

A randomized, double-blind, placebo-controlled study evaluated this compound at doses of 2.5 mg, 1 mg, and 0.25 mg against placebo. The results showed that:

- 68% of patients treated with 2.5 mg reported headache relief within 4 hours.

- Comparatively, 57% with 1 mg, 39% with 0.25 mg, and 33% with placebo experienced similar relief (p < 0.001) .

The study also noted that the higher dose maintained efficacy over time without requiring rescue medication, indicating that this compound is effective not only for immediate relief but also for sustained management of migraine symptoms.

Preventive Treatment of Chronic Migraines

Recent studies have explored the role of this compound in the preventive treatment of chronic migraines , particularly in patients who are refractory to other treatments.

Case Study Insights

In a study involving 27 patients with chronic migraines resistant to conventional therapies, this compound was administered at a dose of 2.5 mg twice daily for a duration of six months:

- The frequency of headache days significantly decreased from an average of 24.1 days at baseline to 15.3 days after two months (P < .001).

- After six months, the average dropped to 9.1 days , and by one year, it further reduced to 7.3 days (P < .001) .

Additionally, 65% of patients reverted to an episodic pattern of migraine after six months, indicating that this compound may effectively convert chronic migraines into less frequent episodes.

Pharmacological Mechanism

This compound acts primarily through its agonistic effects on serotonin receptors:

- It exhibits high affinity for 5-HT1B and 5-HT1D receptors , mediating vasoconstriction in cranial blood vessels and inhibiting trigeminal nerve activity.

- Studies have shown that this compound selectively suppresses trigeminovascular afferent activity, contributing to its antimigraine effects .

Summary Table: Efficacy and Safety Profile

| Application | Dose | Efficacy (%) | Side Effects | Notes |

|---|---|---|---|---|

| Acute Migraine Treatment | 2.5 mg | 68% | Similar to placebo | Effective within 4 hours |

| Preventive Chronic Migraine | 2.5 mg BID | Significant reduction in headache days | No intolerability reported | Effective in chronic cases refractory to other treatments |

作用機序

ナラトリプタンは、5-HT1Bおよび5-HT1D受容体に選択的に結合することで効果を発揮します。その仕組みは次のとおりです。

血管収縮: 頭蓋血管の5-HT1B受容体の活性化により血管収縮が起こり、偏頭痛の症状の緩和に役立ちます.

神経伝達物質放出の阻害: 5-HT1D受容体の活性化により、炎症性神経ペプチドの放出が阻害され、炎症と痛みを軽減します.

疼痛経路の調節: ナラトリプタンは、脳幹の疼痛経路も調節し、偏頭痛に対する効果に貢献しています.

6. 類似の化合物との比較

ナラトリプタンは、トリプタン系薬物に属し、作用機序が類似した他の化合物がいくつかあります。類似の化合物のいくつかには以下が含まれます。

スマトリプタン: 開発された最初のトリプタンであり、ナラトリプタンよりも作用発現が速いが、半減期が短いことが知られています

リザトリプタン: 吸収が速く、偏頭痛の治療に高い効果を発揮することが知られています.

ゾルミトリプタン: ナラトリプタンに似ていますが、薬物動態プロファイルが少し異なります.

エレトリプタン: スマトリプタンよりも半減期が長く、経口バイオアベイラビリティが高いことが知られています.

フロバトリプタン: 半減期が長いことが知られており、偏頭痛の長期的な緩和に適しています.

ナラトリプタンの独自性: ナラトリプタンは、半減期が長いことから、他のトリプタンよりも持続的に偏頭痛の症状を緩和できる点が、トリプタンの中で独特です。 また、他のトリプタンと比較して、頭痛の再発率が低いことも知られています .

結論として、ナラトリプタンは、明確な作用機序と、いくつかの科学研究における応用を持ち、偏頭痛の治療に役立つ貴重な化合物です。その独特の薬物動態的特性により、偏頭痛に苦しむ多くの患者にとって好ましい選択肢となっています。

類似化合物との比較

Naratriptan belongs to the triptan class of drugs, which includes several other compounds with similar mechanisms of action. Some of the similar compounds include:

Sumatriptan: The first triptan developed, known for its rapid onset of action but shorter half-life compared to this compound

Rizatriptan: Known for its fast absorption and high efficacy in treating migraines.

Zolmitriptan: Similar to this compound but with a slightly different pharmacokinetic profile.

Eletriptan: Has a longer half-life and higher oral bioavailability compared to sumatriptan.

Frovatriptan: Known for its long half-life, making it suitable for prolonged migraine relief.

Uniqueness of this compound: this compound is unique among triptans due to its longer half-life, which provides sustained relief from migraine symptoms. It also has a lower recurrence rate of headaches compared to some other triptans .

生物活性

Naratriptan is a selective agonist for the serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, and is primarily used in the treatment of migraine. This article provides a detailed overview of its biological activity, pharmacological profile, clinical efficacy, and relevant research findings.

Pharmacological Profile

This compound (chemical name: N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethane-sulphonamide) exhibits a high affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction of intracranial blood vessels and inhibition of trigeminal nerve activity, respectively. The following table summarizes its receptor affinity and biological effects:

| Receptor Type | Affinity (pKi) | Effect |

|---|---|---|

| 5-HT1B | 8.7 ± 0.03 | Vasoconstriction of cerebral arteries |

| 5-HT1D | 8.3 ± 0.1 | Inhibition of trigeminal nerve activity |

In animal studies, this compound demonstrated significant vasoconstrictive effects on the carotid arterial bed, with an effective dose (CD50) of approximately 19 µg/kg in anesthetized dogs. Additionally, it selectively inhibits neurogenic plasma protein extravasation in the dura mater in rats, indicating its potential to mitigate migraine symptoms by reducing inflammation .

Bioavailability

This compound shows high oral bioavailability, with reported values of 71% in rats and 95% in dogs. This characteristic makes it a viable candidate for oral administration as an anti-migraine agent .

Acute Treatment

In clinical trials comparing this compound to placebo, the compound has been shown to provide effective relief from acute migraine attacks. A randomized double-blind study involving over 580 patients indicated that this compound at a dose of 2.5 mg resulted in headache relief within four hours for approximately 68% of patients, compared to only 33% for placebo .

The efficacy was maintained over longer periods, with significant reductions in clinical disability and associated symptoms such as nausea and photophobia. Importantly, adverse events were comparable to placebo, affirming this compound's safety profile .

Preventive Treatment

This compound has also been evaluated for its preventive role in chronic migraines. A study involving 27 patients with chronic migraines refractory to other treatments showed significant reductions in headache frequency after two months (15.3 days vs. 24.1 days at baseline) and continued improvement over one year . The following table summarizes the outcomes:

| Time Point | Headache Days (Mean) | P-value |

|---|---|---|

| Baseline | 24.1 | - |

| 2 Months | 15.3 | <0.001 |

| 6 Months | 9.1 | <0.001 |

| 1 Year | 7.3 | <0.001 |

Of note, about 65% of patients reverted to an episodic pattern of migraine after six months of daily this compound use .

Case Studies

In a pilot study focused on pure menstrual migraine (PMM), women taking this compound experienced a decrease in PMM attacks from an average of 3.5 to 1.6 per cycle over three months, with a responder rate (≥50% reduction) of 61.4% .

特性

IUPAC Name |

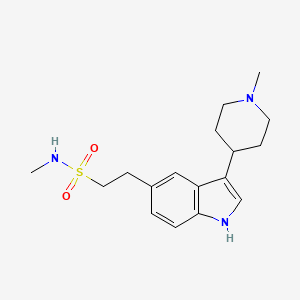

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKVXSZCKVJAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023354 | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.14e-01 g/L | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

121679-13-8 | |

| Record name | Naratriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C (hydrochloride salt) | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。